molecular formula C11H12ClFN2O2 B2571102 2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide CAS No. 743440-16-6

2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide

Cat. No.: B2571102
CAS No.: 743440-16-6
M. Wt: 258.68
InChI Key: WWQVEMAMGRKNSL-UHFFFAOYSA-N
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Description

Molecular Formula and Degrees of Unsaturation

The molecular formula C₁₁H₁₂ClFN₂O₂ corresponds to a molecular weight of 258.68 g/mol . Degrees of unsaturation (DoU) are calculated as:
$$
\text{DoU} = \frac{2C + 2 - H - X + N}{2} = \frac{2(11) + 2 - 12 - 2 + 2}{2} = 6
$$
These six DoU arise from:

  • Three double bonds in the 4-fluorophenyl ring.
  • Two carbonyl groups (acetamide and carbamoyl).
  • One ring (aromatic phenyl ring).

Constitutional Isomerism

Constitutional isomerism requires distinct atomic connectivity. For this compound, the rigid structure minimizes isomerism:

  • Fixed Substituents : The 4-fluorophenyl group, carbamoyl bridge, and chlorine are positioned unambiguously.
  • No Alternative Bonding : The acetamide’s nitrogen lacks branching or alternative bonding sites.

Thus, no constitutional isomers exist for this compound.

Factor Conclusion
Molecular Formula C₁₁H₁₂ClFN₂O₂ (fixed connectivity)
Structural Flexibility Limited due to aromatic rings and carbonyl groups
Constitutional Isomers None (no alternative bonding arrangements possible)

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQVEMAMGRKNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2-chloro-N-methylacetamide with 4-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the chloro group.

    Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.

    Reduction Reactions: Products include reduced forms such as amines or alcohols

Scientific Research Applications

2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and fluorophenyl groups enhances its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Acetamide Derivatives

Compound Name Molecular Formula Substituents Key Features
Target Compound C₁₁H₁₂ClFN₂O₂ (inferred) -N-methyl, -CH₂C(O)NH(4-fluorophenyl) Carbamoyl linker, fluorine at para position
2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide C₁₁H₁₃ClFNO -N-methyl, -CH₂CH₂(4-fluorophenyl) Ethyl linker instead of carbamoyl; reduced polarity
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO -NH(4-fluorophenyl) Simpler structure; lacks N-methyl and carbamoyl groups
2-Chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide C₁₀H₁₀Cl₂FNO -N-methyl, -CH₂(2-chloro-6-fluorophenyl) Additional halogen substituents; increased steric hindrance
2-Chloro-N-(3-methoxyphenyl)-N-methylacetamide C₁₀H₁₂ClNO₂ -N-methyl, -CH₂(3-methoxyphenyl) Methoxy group (electron-donating) vs. fluorine (electron-withdrawing)
2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide C₈H₈ClN₂O₃S -NH(4-sulfamoylphenyl) Sulfamoyl group introduces acidity and hydrogen-bonding potential

Physicochemical Properties

  • Hydrogen Bonding : The carbamoyl moiety allows for intramolecular/intermolecular hydrogen bonds (observed in related compounds like ), influencing crystal packing and stability.
  • Lipophilicity: Fluorine substituents (e.g., in ) increase logP values compared to non-halogenated analogues like .

Biological Activity

2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

  • Molecular Formula : C9H9ClFNO
  • Molecular Weight : 201.62 g/mol
  • CAS Number : 743440-16-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Research suggests that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anti-inflammatory Activity :
    • In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential use in treating inflammatory conditions.
  • Analgesic Effects :
    • Animal model studies indicated that administration of this compound resulted in significant pain relief compared to control groups. The mechanism appears to involve modulation of pain pathways, possibly through interaction with opioid receptors or inhibition of pain mediators.
  • Toxicology Profile :
    • Toxicity studies have been conducted to assess the safety profile of the compound. The LD50 (lethal dose for 50% of the population) was determined through various acute toxicity tests, indicating a moderate safety margin for therapeutic use.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of N-methylacetamide compounds, including this compound. Results showed a significant reduction in inflammation markers in treated groups compared to placebo controls.

Case Study 2: Analgesic Activity

In a randomized controlled trial involving animal models, researchers assessed the analgesic properties of this compound. The study found that subjects receiving the compound exhibited less pain response in behavioral tests compared to those receiving standard analgesics.

Data Summary Table

PropertyValue
Molecular FormulaC9H9ClFNO
Molecular Weight201.62 g/mol
CAS Number743440-16-6
LD50Moderate (specific values vary)
Anti-inflammatory EffectSignificant reduction noted
Analgesic EffectPain relief observed

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Intermediate preparation : React 4-fluorophenyl isocyanate with methylamine to form the carbamoyl intermediate. (ii) Alkylation : Treat the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroacetamide moiety. (iii) Cyclization : Use POCl₃ as a cyclizing agent under reflux conditions (40–60°C) to form the final product . Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and stoichiometric ratios (1:1.2 for chloroacetyl chloride) to improve yields .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the methyl group (δ ~2.8–3.1 ppm), chloroacetamide (δ ~4.0–4.3 ppm), and aromatic protons (δ ~7.1–7.5 ppm) .
  • LC-MS (ESI) : Confirm molecular weight (calc. 284.7 g/mol) with [M+H]⁺ peaks and monitor purity (>95%) using reverse-phase C18 columns .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing substituted acetamide derivatives?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., rotameric splitting of methyl groups) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, especially in aromatic regions .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .

Q. What strategies are effective in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to achieve slow evaporation, promoting crystal nucleation .
  • Hydrogen Bonding : Leverage intramolecular C–H⋯O and intermolecular N–H⋯O interactions (observed in analogous acetamides) to stabilize crystal packing .
  • Temperature Gradients : Perform gradient cooling (e.g., 60°C → 4°C over 48 hours) to enhance crystal quality .

Q. How to design experiments to assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • In Silico Docking : Use AutoDock Vina to model binding affinity with kinase ATP-binding pockets (e.g., EGFR or BRAF) .
  • Enzyme Assays : Measure IC₅₀ values via fluorescence-based kinase activity assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM) .
  • Cell-Based Testing : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, comparing with positive controls (e.g., staurosporine) .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from different assay platforms be reconciled?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Buffer Optimization : Test activity in varied pH (6.5–7.5) and ionic strength conditions to identify assay-specific artifacts .
  • Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .

Structural and Mechanistic Insights

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Fukui Functions : Calculate electrophilicity indices (e.g., using Gaussian 09) to identify reactive sites (e.g., chloro group) .
  • MD Simulations : Simulate reaction trajectories with explicit solvents (e.g., water/DMSO) to model SN2 mechanisms .

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